molecular formula C9H12N2O2 B1267289 3-(2-Hydroxyphenyl)propanohydrazide CAS No. 24535-13-5

3-(2-Hydroxyphenyl)propanohydrazide

Cat. No. B1267289
CAS RN: 24535-13-5
M. Wt: 180.2 g/mol
InChI Key: VOYZQISHSPGPFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “3-(2-Hydroxyphenyl)propanohydrazide” often involves the formation of hydrazide from corresponding aldehydes or ketones. For instance, compounds with similar structures have been synthesized by reacting 2-hydroxy-phenylaldehydes with hydrazides in the presence of suitable catalysts and conditions to form Schiff bases or directly link to the propanohydrazide moiety (Qiu Rui, 2011).

Molecular Structure Analysis

Detailed molecular structure analysis can be performed using various computational and spectroscopic methods. Density functional theory (DFT) calculations, for example, help in optimizing the structure and understanding the molecular geometry, bond lengths, and angles. Such studies provide insights into the electronic and steric nature of “3-(2-Hydroxyphenyl)propanohydrazide” (C. Charanya et al., 2023).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Hydrazide Derivatives : 3-[(2-Hydroxyphenyl)amino]butanoic acids and related derivatives exhibit antimicrobial activity against bacteria like Staphylococcus aureus and fungi like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Complexation and Antimicrobial Studies

  • Metal Complexes : Complexation of 3-(2-Hydroxyphenyl)propanohydrazide with metals like Mn, Co, Ni, Cu, and Zn, leading to compounds that exhibit antimicrobial properties against bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa (Devi et al., 2019).

Corrosion Inhibition Studies

  • Acrylamide Derivatives : Synthesized acrylamide derivatives of 3-(2-Hydroxyphenyl)propanohydrazide show effective corrosion inhibition for copper in nitric acid solutions, indicating potential application in corrosion protection (Abu-Rayyan et al., 2022).

Applications in Organic Electronics

  • Organic Light Emitting Diodes (OLEDs) : Metal chelates with 2-hydroxyphenyl oxadiazole, related to 3-(2-Hydroxyphenyl)propanohydrazide, are utilized in OLEDs as photo- and electroluminescent materials, enhancing their solubility and performance (Beldovskaya et al., 2014).

Antidepressant Activity

  • Pyrazole Derivatives : Derivatives of 3-(2-Hydroxyphenyl)propanohydrazide have been evaluated for antidepressant activity, with some compounds showing promising results in preclinical models (Mathew et al., 2014).

Safety And Hazards

While specific safety data for “3-(2-Hydroxyphenyl)propanohydrazide” is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing in dust/fume/gas/mist/vapors/spray, and using personal protective equipment .

properties

IUPAC Name

3-(2-hydroxyphenyl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-11-9(13)6-5-7-3-1-2-4-8(7)12/h1-4,12H,5-6,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYZQISHSPGPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310221
Record name 3-(2-hydroxyphenyl)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyphenyl)propanohydrazide

CAS RN

24535-13-5
Record name 24535-13-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-hydroxyphenyl)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CFH Allen, EW Magder - Journal of Heterocyclic Chemistry, 1969 - Wiley Online Library
Saturated aliphatic lactones and dihydrocoumarins have been characterized by the formation of their crystalline 1:1‐adducts (hydroxyalkanohydrazides) with hydrazine hydrate. A new …
Number of citations: 4 onlinelibrary.wiley.com

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